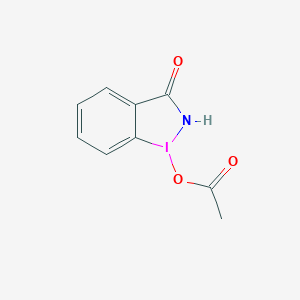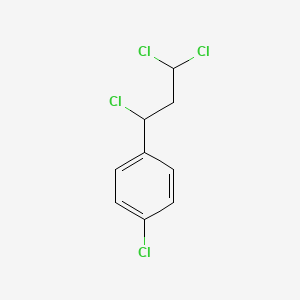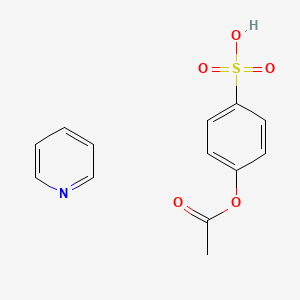
(3-oxo-2H-1$l^{3},2-benziodazol-1-yl) acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-oxo-2H-1$l^{3},2-benziodazol-1-yl) acetate is a chemical compound that belongs to the class of benziodazole derivatives This compound is characterized by the presence of a benziodazole ring system with an acetate group attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-oxo-2H-1$l^{3},2-benziodazol-1-yl) acetate typically involves the reaction of benziodazole derivatives with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reaction time, ensuring high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
(3-oxo-2H-1$l^{3},2-benziodazol-1-yl) acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benziodazole oxides.
Reduction: Reduction reactions can convert the compound to its reduced form, often involving the use of reducing agents like sodium borohydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetate group under basic conditions.
Major Products Formed
Oxidation: Benziodazole oxides.
Reduction: Reduced benziodazole derivatives.
Substitution: Various substituted benziodazole derivatives depending on the nucleophile used.
科学的研究の応用
(3-oxo-2H-1$l^{3},2-benziodazol-1-yl) acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (3-oxo-2H-1$l^{3},2-benziodazol-1-yl) acetate involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
類似化合物との比較
Similar Compounds
(3-oxo-3H-1lambda3,2-benziodaoxol-1-yl acetate): Similar structure but different functional groups.
3-[(2-Oxo-1,3-benzoxazol-3(2H)-yl)methyl]benzoic acid: Another benziodazole derivative with distinct properties.
Uniqueness
(3-oxo-2H-1$l^{3},2-benziodazol-1-yl) acetate stands out due to its specific acetate group, which imparts unique reactivity and potential applications compared to other benziodazole derivatives. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
特性
CAS番号 |
193882-91-6 |
|---|---|
分子式 |
C9H8INO3 |
分子量 |
305.07 g/mol |
IUPAC名 |
(3-oxo-2H-1λ3,2-benziodazol-1-yl) acetate |
InChI |
InChI=1S/C9H8INO3/c1-6(12)14-10-8-5-3-2-4-7(8)9(13)11-10/h2-5H,1H3,(H,11,13) |
InChIキー |
YSJTUDMXQVOXKV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OI1C2=CC=CC=C2C(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[(3,4-Dimethoxyphenyl)ethynyl]-2,3-dimethoxyphenol](/img/structure/B12558427.png)
![6,8-Dimethyl-1H,3H,5H-thieno[3,4-e][1,3]dioxepine](/img/structure/B12558434.png)

![[4-[[3-[(4-Benzoyloxy-3-methoxyphenyl)methylidene]-2-oxocyclohexylidene]methyl]-2-methoxyphenyl] benzoate](/img/structure/B12558444.png)



![3-[4-(Butylsulfanyl)-1,2,5-thiadiazol-3-YL]-1-azabicyclo[2.2.2]octan-3-OL](/img/structure/B12558459.png)
![1,3,2-Benzodioxaborole, 2-[1-(4-methoxyphenyl)ethyl]-](/img/structure/B12558471.png)
![[2-(Bromomethyl)-1,3-benzothiazol-6-yl]acetic acid](/img/structure/B12558475.png)

![1,2-Benzenediamine, 4-[2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]-](/img/structure/B12558477.png)
